(R)-2-Methylaziridine
Overview
Description
®-2-Methylaziridine is a chiral aziridine compound characterized by a three-membered ring structure with a nitrogen atom and a methyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Methylaziridine can be synthesized through several methods. One common approach involves the reaction of ®-2-chloropropane with sodium azide, followed by reduction with lithium aluminum hydride. Another method includes the cyclization of ®-2-amino-1-propanol using a dehydrating agent such as thionyl chloride.
Industrial Production Methods: In an industrial setting, ®-2-Methylaziridine can be produced through the catalytic hydrogenation of ®-2-nitropropane. This method involves the use of a palladium catalyst under high pressure and temperature conditions to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methylaziridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-2-methylaziridine N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of ®-2-Methylaziridine can yield ®-2-methylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring opens to form different substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: ®-2-Methylaziridine N-oxide.
Reduction: ®-2-Methylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
®-2-Methylaziridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Methylaziridine involves its ability to act as a nucleophile due to the presence of the nitrogen atom in the aziridine ring. This nucleophilicity allows it to participate in various chemical reactions, forming covalent bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
(S)-2-Methylaziridine: The enantiomer of ®-2-Methylaziridine, differing in the spatial arrangement of the methyl group.
Aziridine: The parent compound without the methyl substitution.
Ethyleneimine: A related compound with a similar three-membered ring structure but without the methyl group.
Uniqueness: ®-2-Methylaziridine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and the development of chiral pharmaceuticals.
Properties
IUPAC Name |
(2R)-2-methylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDGMOYKSFPLSE-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232492 | |
Record name | Propylenimine, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83647-99-8 | |
Record name | Propylenimine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylenimine, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPYLENIMINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNU36C9XUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the isomerization of (R)-2-methylaziridine when complexed with cobalt(III)?
A: The research highlights that this compound, when forming a complex with cobalt(III), exhibits slow inversion at the nitrogen center. [] This slow epimerization between the N(R) and N(S) isomers is attributed to the strained three-membered ring structure of the methylaziridine ligand. [] Kinetic studies revealed a slow rate constant of 5 × 10−2 M−1 S−1 at 25 °C, indicating the stability of the complex and the challenge in interconversion between the isomers. []
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